1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Description
The compound 1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a structurally complex molecule featuring:
- Cyclopenta[d]pyrimidin-2-one core: A fused bicyclic system providing rigidity and planar geometry, often associated with kinase inhibition or receptor modulation .
- Sulfanyl-linked phenylpiperazine moiety: A 4-phenylpiperazine group connected via a sulfanyl-ethyl spacer at position 4, a pharmacophore common in CNS-targeting agents .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c29-22(27-13-11-26(12-14-27)18-6-2-1-3-7-18)17-32-23-20-9-4-10-21(20)28(24(30)25-23)16-19-8-5-15-31-19/h1-3,5-8,15H,4,9-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNPOIIGHLUBAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopenta[d]pyrimidine core with a furan moiety and a piperazine derivative. Its molecular formula is , with a molecular weight of 382.48 g/mol. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O2S |
| Molecular Weight | 382.48 g/mol |
| IUPAC Name | 1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one |
Mechanisms of Biological Activity
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. In vitro assays have shown moderate inhibitory activity against COX-II with IC50 values ranging from 0.52 to 22.25 μM .
- Antiproliferative Effects : The compound has demonstrated potential antiproliferative activity against various cancer cell lines. Studies involving Mannich bases indicate that similar structural compounds can exhibit cytotoxic effects against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells .
- Antioxidant Properties : The presence of the furan moiety may enhance the antioxidant capacity of the compound, contributing to its protective effects against oxidative stress in cellular models.
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound or structurally similar derivatives:
Case Study 1: COX-II Inhibition
A recent study evaluated various pyrazole derivatives as COX-II inhibitors. Among them, compounds similar to our target exhibited significant selectivity and potency compared to standard drugs like Celecoxib . The most potent derivative showed an IC50 value of 0.52 μM against COX-II.
Case Study 2: Anticancer Activity
Research on Mannich bases has highlighted their diverse biological activities, including anticancer properties. For instance, derivatives with structural similarities to our compound displayed notable cytotoxicity against HeLa cells with IC50 values significantly lower than those of conventional chemotherapeutics .
Case Study 3: Antioxidant Activity
Studies have indicated that compounds containing furan rings often exhibit robust antioxidant activities. This is crucial in mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Modifications
Cyclopenta[d]pyrimidin-2-one Derivatives
- BG15892 (4-{[(2-Chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl] analog): Differs in the sulfanyl substituent (2-chlorophenyl vs. phenylpiperazine). Key Data: Molecular weight 372.87 g/mol; IR and NMR data indicate strong C=O (1653 cm⁻¹) and furan proton signals (δ 8.23 ppm) .
1-(3-Hydroxypropyl)-4-[(1-naphthylmethyl)sulfanyl] Analog () :
Substituent Variations in Piperazine Derivatives
1-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridin-2-one () :
- Features a fluorophenylpiperazine group, enhancing selectivity for serotonin/dopamine receptors due to fluorine’s electronegativity .
- Key Data : Molecular weight 365.8 g/mol; ¹H-NMR shows fluorophenyl protons at δ 7.71 ppm .
MK45 (Thiophene-substituted piperazine, ) :
Furan and Sulfanyl Group Comparisons
7-Furan-2-yl-3-(4-hydroxyphenylazo)pyrazolo[1,5-a]pyrimidin-2-one (15c, ) :
- Shares the furan-2-yl substituent but lacks the sulfanyl-piperazine linkage.
- Exhibits red-shifted UV-Vis absorption (λmax ~500 nm) due to azo and furan conjugation .
- Key Data : Melting point 291–292°C; IR shows strong C=O stretch at 1626 cm⁻¹ .
1-[(Furan-2-ylmethyl)sulfanyl]ethan-1-one () :
Research Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
